2-Acetoxy-3',4'-dichlorobenzophenone
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Overview
Description
2-Acetoxy-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C15H10Cl2O3. It is a derivative of benzophenone, where the acetoxy group is attached to the second carbon of the benzene ring, and two chlorine atoms are attached to the third and fourth carbons of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3’,4’-dichlorobenzophenone typically involves the acylation of 3,4-dichlorobenzoyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
3,4-dichlorobenzoyl chloride+phenolpyridine2-Acetoxy-3’,4’-dichlorobenzophenone
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-3’,4’-dichlorobenzophenone may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted benzophenones
Scientific Research Applications
2-Acetoxy-3’,4’-dichlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and proteins. The acetoxy group can undergo hydrolysis to form the corresponding phenol, which can then interact with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atoms on the benzene ring can also participate in interactions with molecular targets, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxy-2’,4’-dichlorobenzophenone
- 4,4’-Dichlorobenzophenone
- 2,4-Dichlorobenzophenone
Uniqueness
2-Acetoxy-3’,4’-dichlorobenzophenone is unique due to the specific positioning of the acetoxy and chlorine groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
[2-(3,4-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-14-5-3-2-4-11(14)15(19)10-6-7-12(16)13(17)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYADEPVHJQDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641601 |
Source
|
Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-84-7 |
Source
|
Record name | 2-(3,4-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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